Product packaging for Chitohexaose hexahydrochloride(Cat. No.:)

Chitohexaose hexahydrochloride

Cat. No.: B12411846
M. Wt: 1203.7 g/mol
InChI Key: YNVCXPBWPOREPI-ATZWJUBSSA-N
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Description

Contextualization within the Field of Chitooligosaccharides (COS) Research

Chitooligosaccharides (COS) are oligomers of D-glucosamine and N-acetyl-D-glucosamine, derived from the deacetylation and hydrolysis of chitin (B13524) and chitosan (B1678972). nih.govnih.govresearchgate.net Chitin, a major component of crustacean exoskeletons, is a precursor for the production of chitosan and subsequently COS. mdpi.com These compounds are noted for their biocompatibility, biodegradability, and low toxicity. nih.gov COS, including chitohexaose (B1231835), are characterized by their degree of polymerization (DP), which refers to the number of monosaccharide units, and their degree of N-acetylation (DA). researchgate.netmdpi.com These structural characteristics significantly influence their biological activities. nih.gov The production of specific COS like chitohexaose can be achieved through enzymatic or chemical hydrolysis of chitosan. nih.govmdpi.com

Emerging Significance in Modern Biomedical Inquiry

Chitohexaose (hexahydrochloride) has emerged as a compound of interest due to its specific and potent biological activities. Its hexahydrochloride form enhances its solubility in aqueous solutions, a crucial factor for research and potential therapeutic applications. nih.gov Research has increasingly focused on the distinct effects of specific COS oligomers, with chitohexaose demonstrating notable bioactivities. nih.gov

Detailed Research Findings

The biomedical potential of chitohexaose and its hexahydrochloride salt has been investigated across several areas, with a significant focus on its immunomodulatory, anti-inflammatory, and anti-cancer properties.

Immunomodulatory and Anti-inflammatory Effects

Chitohexaose has demonstrated significant anti-inflammatory properties. medchemexpress.comcaltagmedsystems.co.uk It has been shown to bind to Toll-like receptor 4 (TLR4), a key receptor in the innate immune system, thereby inhibiting inflammation induced by lipopolysaccharide (LPS). medchemexpress.comcaltagmedsystems.co.uk This interaction can block the inflammatory cascade, suggesting a potential role in managing inflammatory conditions. nih.gov Studies have shown that chitohexaose can reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net For instance, in a study on acetaminophen-induced liver toxicity in mice, administration of chitohexaose was associated with reduced hepatic damage and decreased expression of IL-1β. nih.gov

The immunomodulatory effects of COS, including chitohexaose, are complex, as they can also act as immunostimulants. nih.gov However, in the context of pre-existing inflammation, their anti-inflammatory actions are more prominent. nih.gov

Table 1: Investigated Anti-inflammatory and Immunomodulatory Effects of Chitohexaose

Area of Investigation Model System Key Findings Reference
LPS-induced Inflammation In vitro Binds to TLR4 and inhibits LPS-induced inflammation. medchemexpress.comcaltagmedsystems.co.uk
Acetaminophen-induced Hepatotoxicity Mice Reduced hepatic damage and decreased IL-1β expression. nih.gov
Macrophage Inflammatory Response RAW264.7 Macrophages Attenuates LPS-induced inflammatory response. nih.gov
Cytokine Release RAW264.7 Cells Reduced release of inflammatory cytokines like IL-1β. researchgate.net

Anti-Cancer Research

The potential of chitohexaose as an anti-cancer agent has also been a subject of investigation. Research has indicated that chitohexaose can exhibit direct inhibitory activity against certain cancer cell lines. nih.gov One study reported that among five different COS oligomers (with degrees of polymerization from 2 to 6), chitohexaose showed the greatest direct inhibitory activity on A549 lung cancer cells. nih.gov The mechanisms underlying these anti-tumor effects are thought to involve the induction of apoptosis and the inhibition of cell proliferation. nih.gov

Table 2: Research on the Anti-Cancer Potential of Chitohexaose

Cancer Cell Line Key Findings Reference
A549 (Lung Cancer) Showed the greatest direct inhibitory activity among COS oligomers (DP 2-6). nih.gov
Meth-A Solid Tumor Exhibited antitumor effects. nih.gov
THP-1 (Leukemia) Low-molecular-weight chitin, a related compound, showed tumor inhibitory effects. nih.gov

Neuroprotective Properties

Chitooligosaccharides, in general, have been studied for their neuroprotective potential. nih.govnih.gov They have been reported to possess properties such as anti-neuroinflammatory activity and the ability to inhibit apoptosis in neuronal cells. nih.govnih.gov While specific research on the neuroprotective effects of chitohexaose is less extensive, the known anti-inflammatory mechanisms of chitohexaose suggest a potential role in mitigating neuroinflammation, a process implicated in various neurodegenerative diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H74Cl6N6O25 B12411846 Chitohexaose hexahydrochloride

Properties

Molecular Formula

C36H74Cl6N6O25

Molecular Weight

1203.7 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hexahydrochloride

InChI

InChI=1S/C36H68N6O25.6ClH/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32;;;;;;/h1,8-36,44-57H,2-7,37-42H2;6*1H/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-;;;;;;/m0....../s1

InChI Key

YNVCXPBWPOREPI-ATZWJUBSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

Synthetic and Preparative Methodologies for Chitohexaose Hexahydrochloride

Chemical Synthesis Approaches

The chemical synthesis of chitohexaose (B1231835) often involves the controlled breakdown of larger chitosan (B1678972) polymers and the strategic use of chemical modifications to build the oligosaccharide chain.

Acid Hydrolysis Methods for Chitosan Depolymerization

Acid hydrolysis is a conventional method for depolymerizing chitosan to produce chito-oligomers. nih.gov This process typically involves treating chitosan with concentrated acids, which cleaves the β-(1,4)-glycosidic bonds that link the monosaccharide units. nih.gov The reaction conditions, such as acid concentration, temperature, and time, are critical factors that influence the degree of depolymerization and the yield of specific oligomers like chitohexaose. nih.govmdpi.com For instance, using 1.8 M HCl at 100°C for two hours has been employed for the hydrolysis of chitosan. mdpi.com However, these harsh conditions can be difficult to control, often leading to a mixture of oligomers of varying lengths, from monomers to higher-order structures. nih.gov While effective for breaking down the polymer, achieving a high yield of a specific oligomer like chitohexaose requires careful optimization and subsequent separation techniques. mdpi.com

Controlled Chemical Depolymerization Techniques for Oligosaccharide Fractionation

To overcome the limitations of non-specific acid hydrolysis, controlled chemical depolymerization techniques are employed to better fractionate oligosaccharides. One such method involves the use of hydrogen peroxide, a strong oxidant, which generates free radicals in acidic, neutral, or basic conditions to degrade chitosan. nih.gov This method is considered more environmentally friendly and easier to handle than strong acids. nih.gov Another approach is radiation depolymerization using gamma irradiation in the solid state, which has been shown to reduce the molecular weight of chitosan. researchgate.net Following depolymerization, various fractionation techniques, such as those utilizing differences in solubility in solvent mixtures (e.g., methanol-water and acetone), are used to separate the resulting oligochitosans into fractions with different molecular weights. researchgate.net

Strategies for Selective N-Acetylation and Deacetylation in Oligosaccharide Synthesis

The biological activities of chito-oligosaccharides are significantly influenced by their degree and pattern of N-acetylation. researchgate.netnih.gov Therefore, strategies for selective N-acetylation and deacetylation are crucial in the synthesis of well-defined chitohexaose. Chemical N-acetylation can be performed using acetic anhydride. nih.gov Conversely, deacetylation is often achieved through treatment with strong alkaline solutions. nih.gov By carefully controlling these reactions, it is possible to produce chitohexaose with a specific number of acetyl groups. For instance, six fractions of chitohexaose with varying degrees of acetylation, from one to six acetyl groups, have been prepared through selective N-acetylation followed by ion-exchange chromatography for separation. nih.gov These defined structures are essential for studying structure-function relationships. researchgate.net

Utilization of Protective Groups in Oligosaccharide Synthesis (e.g., Dimethylmaleoyl Protection)

The synthesis of complex oligosaccharides like chitohexaose often requires the use of protecting groups to temporarily block certain reactive sites on the sugar molecules, ensuring that chemical reactions occur only at the desired positions. wiley.comorganic-chemistry.org The dimethylmaleoyl (DMM) group is a notable example of a protecting group used for the amino function in the synthesis of chitooligosaccharides. researchgate.net This strategy allows for the precise construction of the oligosaccharide chain. In one synthetic route to chitohexaose, a disaccharide donor and a disaccharide acceptor, both with their amino groups protected by the DMM moiety, are coupled together. nih.gov After a series of steps involving the coupling of these building blocks and subsequent deprotection and N-acetylation, the final chitohexaose product is obtained. nih.gov Other protecting groups, such as phthaloyl groups for amino protection and benzyl (B1604629) groups for hydroxyl protection, have also been utilized in the synthesis of chitooligosaccharides. researchgate.net

Enzymatic Production Methods

Enzymatic methods offer a milder and more specific alternative to chemical synthesis for the production of chitohexaose, utilizing enzymes that can precisely cleave chitin (B13524) and chitosan. researchgate.net

Chitinase (B1577495) and Chitosanase-Mediated Hydrolysis of Chitin and Chitosan

Chitinases and chitosanases are the primary enzymes used for the enzymatic production of chitooligosaccharides. nih.gov Chitinases hydrolyze the glycosidic bonds in chitin, while chitosanases act on chitosan. nih.gov These enzymes can be sourced from various organisms, including bacteria and fungi. mdpi.comnih.gov The enzymatic hydrolysis process is generally considered more environmentally friendly and produces products with fewer adverse chemical modifications compared to chemical methods. nih.govnih.gov

The specificity of the enzyme plays a crucial role in the composition of the final product. Some enzymes exhibit endo-activity, randomly cleaving internal glycosidic bonds, which can lead to a mixture of oligosaccharides. nih.govnih.gov For example, a chitosanase from Bacillus sp. was found to hydrolyze chitosan into oligosaccharides mainly larger than a dimer. nih.gov The production of chitohexaose often involves the use of specific enzymes under optimized conditions. For instance, enzymatic hydrolysis of colloidal chitin by an extracellular chitosanase from Bacillus thuringiensis has been shown to produce a mixture of chitooligosaccharides ranging from chitobiose to chitohexaose. nih.gov Similarly, recombinant chitinase from Lactococcus lactis has been used to degrade chitin from fungal waste to produce these oligomers. nih.gov

Enzyme Source Substrate Key Products Reference
Bacillus thuringiensisColloidal ChitinChitobiose to Chitohexaose nih.gov
Lactococcus lactis (recombinant)Fungal Waste ChitinChitooligosaccharides nih.gov
Bacillus sp. KCTC 0377BPChitosanOligosaccharides > (GlcN)₂ nih.gov
Vibrio harveyi (Chitinase A)ChitinChitobiose researchgate.net
Serratia sp. QD07 (Chitosanase)ChitosanChitooligosaccharides nih.gov

Optimization of Enzymatic Reaction Conditions for Specific Oligosaccharide Yield and Purity

The enzymatic degradation of chitin and chitosan is a key method for producing chitooligosaccharides, including chitohexaose. nih.gov The yield and purity of the resulting oligosaccharides are highly dependent on the optimization of reaction conditions such as pH, temperature, and the specific enzymes used.

Enzymes like chitinases and chitosanases catalyze the hydrolysis of glycosidic bonds in chitin and chitosan, respectively. nih.gov The catalytic mechanism of these enzymes can vary, leading to the production of a variety of well-defined chitooligosaccharides in a single reaction. nih.gov For instance, chitinase A from Vibrio harveyi has been shown to act on chitin polymers to produce chitin oligomers. researchgate.net

Research has demonstrated the importance of pH and temperature on enzyme activity. For example, a newly discovered chitinase from Paenibacillus pabuli (PpChi) exhibits its highest activity at pH 6.0 and a temperature of 45°C. nih.gov Significant loss of activity is observed at more acidic (pH 3.0) or alkaline (pH 9.0) conditions. nih.gov Similarly, the degradation of chitosan by chitinase B from Serratia marcescens shows biphasic kinetics, with the rate of cleavage influenced by the acetylation pattern of the substrate. researchgate.net

The source of the chitin or chitosan substrate also plays a role. The enzymatic deacetylation efficiency, a process for producing chitosan from chitin, is dependent on the pre-treatment method of the substrate, with the degree of deacetylation ranging from 62% to 79%. nih.gov

Table 1: Optimal Conditions for Enzymatic Production of Chito-oligosaccharides

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)SubstrateKey Findings
Chitinase (PpChi)Paenibacillus pabuli6.045Chitin (48% degree of acetylation)Activity significantly decreases at pH 3.0 and 9.0. nih.gov
Chitinase B (ChiB)Serratia marcescensNot SpecifiedNot SpecifiedChitosan (65% acetylated)Degrades chitosan from the non-reducing end with biphasic kinetics. researchgate.net
Chitinase A (VhChiA)Vibrio harveyi5.5Not SpecifiedColloidal chitin (squid and shrimp)Hydrolyzes chitin to produce chitobiose as a major product. researchgate.net

Microbial Fermentation and Recombinant Approaches for Controlled Oligosaccharide Production

Microbial fermentation offers a controlled and sustainable method for producing the enzymes necessary for chitooligosaccharide synthesis. ijair.orgnih.gov Genetically modified microorganisms can be cultivated in bioreactors to produce specific enzymes, which can then be used to degrade chitin or chitosan into desired oligosaccharides like chitohexaose. researchgate.net

Recombinant DNA technology has enabled the heterologous expression of chitinolytic enzymes in various hosts, such as Pichia pastoris and Bacillus subtilis. nih.govmdpi.com This approach allows for the high-level production of specific enzymes, which can be engineered for improved catalytic properties. nih.gov For example, three chitinolytic enzyme genes from different organisms were successfully expressed in Pichia pastoris, and the resulting recombinant enzymes were used to degrade shrimp and crab shells. nih.govmdpi.com

The production of enzymes through fermentation can be done using either submerged fermentation (in a liquid nutrient media) or solid-state fermentation (on a solid substrate). ijair.org Most industrial enzymes are secreted by microorganisms into the fermentation medium, from which they can be recovered and purified. ijair.org

Mechano-Enzymatic Degradation for Enhanced Chitin Conversion

Mechano-enzymatic degradation is an innovative approach that combines mechanical treatment, such as ball milling, with enzymatic hydrolysis to improve the conversion of chitin. mdpi.com This method addresses the challenge of chitin's high crystallinity and low accessibility in water, which can limit the efficiency of enzymatic degradation. nih.govmdpi.com

By physically breaking down the crystalline structure of chitin, mechano-enzymatic methods increase the surface area available for enzyme action, leading to higher yields of oligosaccharides. mdpi.com For instance, a liquid-assisted grinding (LAG) method under water-less conditions has been used with recombinant chitinases to degrade chitin from shrimp and crab shells. nih.govmdpi.com This process achieved a high substrate concentration of 300 g/L and yielded up to 61.3 g/L of N-acetylglucosamine (GlcNAc), the monomer unit of chitin. nih.govmdpi.com This represents a significant increase in efficiency compared to traditional methods. mdpi.com

This technique has been shown to increase the rate of saccharification and reduce the amount of enzyme required. mdpi.com

Purification and Isolation Techniques for Homogeneous Chitohexaose Fractions

Following the degradation of chitin or chitosan, the resulting mixture contains oligosaccharides of varying lengths. To isolate chitohexaose, specific purification techniques are necessary.

Chromatographic Separations (e.g., Ion-Exchange Chromatography)

Ion-exchange chromatography (IEX) is a powerful technique for separating charged molecules, such as chitooligosaccharides. springernature.comharvardapparatus.com This method separates molecules based on their net surface charge. nih.gov In the context of COS purification, cation-exchange chromatography is often employed. researchgate.net

The principle of IEX relies on the reversible adsorption of charged molecules to a solid support (the matrix) with oppositely charged functional groups. harvardapparatus.com For chitooligosaccharides, which possess positively charged amino groups, a cation-exchange resin with negatively charged groups (e.g., sulfopropyl groups) is used. researchgate.net The oligosaccharides bind to the resin, and their separation is achieved by eluting them with a salt gradient (e.g., NaCl), where molecules with a weaker charge elute first. harvardapparatus.comresearchgate.net

A study demonstrated the successful separation of chitobiose, chitotriose, chitotetraose, chitopentaose, and chitohexaose using an ÄKTA™ avant 150 chromatographic system with a cation-exchange column. researchgate.net The fractions were collected and analyzed by high-performance liquid chromatography (HPLC), confirming purities of over 90%. researchgate.net The retention times for the glucosamine (B1671600) oligomers increased with their degree of polymerization, with chitohexaose having the longest retention time. researchgate.net

Table 2: Retention Times of Chitooligosaccharides in Ion-Exchange Chromatography

ChitooligomerRetention Time (minutes)
Chitobiose5.56
Chitotriose6.43
Chitotetraose7.54
Chitopentaose9.01
Chitohexaose10.83
Data from a study using an ÄKTA™ avant 150 chromatographic system. researchgate.net

Ultra High Performance Size Exclusion Chromatography (UHPSec)

Ultra High Performance Size Exclusion Chromatography (UHPSEC), also known as gel filtration chromatography, is another essential technique for the analysis and purification of macromolecules like chitooligosaccharides. nih.gov SEC separates molecules based on their size, or more accurately, their hydrodynamic volume. nih.gov

UHPSEC utilizes columns packed with very small particles, which, when combined with instrumentation capable of generating high pressures, results in greater separation efficiency and faster analysis times compared to conventional SEC. nih.gov This technique is particularly advantageous for the high-resolution analysis of oligomers. nih.gov

In SEC, a sample is passed through a column containing a porous gel matrix. nih.gov Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like chitohexaose, can enter the pores, increasing their path length and causing them to elute later. This method is a mainstay in the biopharmaceutical industry for characterizing therapeutic proteins and their aggregates. chromatographyonline.com While specific studies focusing solely on chitohexaose purification via UHPSEC are not detailed in the provided results, the principles of the technique are well-established for separating oligomers and other macromolecules. nih.govnih.govresearchgate.net

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of chitohexaose (B1231835) hexahydrochloride, providing insights into its molecular weight, the arrangement of its monomeric units, and its degree of acetylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a powerful tool for determining the primary structure of chito-oligosaccharides. While specific data for chitohexaose hexahydrochloride is part of broader chitosan (B1678972) research, the principles of 1H NMR are applied to determine the degree of deacetylation (DDA) in chitosan and its oligomers. scholasticahq.com This is achieved by integrating the signals from the protons of the N-acetyl groups and comparing them to the signals from the protons on the sugar backbone. scholasticahq.com For complex structures, two-dimensional NMR experiments can reveal the connectivity between different monomer units, confirming the β-(1→4) glycosidic linkages that characterize the chitosan backbone. nih.gov

Mass Spectrometry (MS) is crucial for determining the molecular weight and the distribution of N-acetyl-D-glucosamine and glucosamine (B1671600) units. researchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed. researchgate.netmdpi.com ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze chito-oligosaccharides with a degree of polymerization up to 6, providing information on their sequence. researchgate.netmdpi.com MALDI-TOF MS is particularly useful for analyzing mixtures of oligosaccharides and determining the molecular weight of different components, including hexamers. mdpi.com These methods can reveal the specific acetylation patterns of chitohexaose, which is vital as the biological activities of these molecules are significantly related to N-acetylation. researchgate.net

Table 1: Spectroscopic Data for Chito-oligosaccharide Analysis

Technique Information Provided Reference
1H NMR Degree of Deacetylation (DDA) scholasticahq.com
2D NMR Connectivity of monomer units, confirmation of glycosidic linkages nih.gov
ESI-MS Molecular weight, sequence of monomer units researchgate.netresearchgate.net
MALDI-TOF MS Molecular weight distribution in oligosaccharide mixtures mdpi.com

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating chitohexaose from mixtures of other oligosaccharides and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the purity assessment of chitohexaose. marine-oligo.com An HPLC system coupled with a suitable detector, such as a refractive index detector or a UV detector (if the oligosaccharides are derivatized), can effectively separate oligosaccharides based on their size. This allows for the quantification of chitohexaose and the identification of any impurities, which may include oligosaccharides with a different degree of polymerization. The combination of HPLC with ESI-MS (HPLC-ESI-MS) offers a powerful platform for the separation, detection, and online monitoring of partially acetylated chitosan oligosaccharides, providing a rapid and convenient analysis. researchgate.net

Table 2: Chromatographic Parameters for Chito-oligosaccharide Analysis

Technique Application Key Advantages Reference
HPLC Purity assessment and quantification of chitohexaose High resolution and sensitivity for separating oligosaccharides marine-oligo.com
HPLC-ESI-MS Separation and detection of partially acetylated chito-oligosaccharides Combines separation with mass identification for detailed characterization researchgate.net

Microarray-Based Approaches for Glycan Research

Glycan microarrays have become a revolutionary tool for high-throughput analysis of the interactions between carbohydrates and glycan-binding proteins (GBPs). nih.gov These arrays consist of a library of glycans immobilized on a solid surface, which can then be probed with fluorescently labeled proteins, antibodies, or even whole viruses to determine binding specificity. nih.govresearchgate.net

In the context of chitohexaose, a microarray could be fabricated to include this specific oligosaccharide among a larger library of glycans. This would enable researchers to:

Identify novel proteins from cell lysates or serum that specifically bind to chitohexaose.

Characterize the binding specificity of known lectins or other GBPs.

Investigate the receptor preferences of pathogens, such as influenza viruses, which are known to bind to sialic acid-containing glycans. researchgate.net While chitohexaose is not a sialylated glycan, its presence on an array can serve as a control or help to elucidate the broader specificity of viral hemagglutinins. researchgate.net

The data obtained from glycan microarrays provides detailed profiles of glycan-protein interactions, which is fundamental to decoding the "glycome" and understanding the biological roles of specific oligosaccharides like chitohexaose. nih.gov

Mechanistic Investigations of Biological Activities in Preclinical Models

Immunomodulatory Mechanisms

Chitohexaose (B1231835) exerts its immunomodulatory effects through a series of intricate interactions with components of the innate immune system. These mechanisms involve the activation of specific receptors and the subsequent modulation of downstream signaling pathways, leading to a nuanced regulation of the immune response.

Toll-Like Receptor 4 (TLR4) Activation and Binding Dynamics

Chitohexaose has been identified as a ligand for Toll-Like Receptor 4 (TLR4), a critical pattern recognition receptor of the innate immune system. nih.gov Unlike the classical activation of TLR4 by lipopolysaccharide (LPS), which triggers a potent pro-inflammatory response, chitohexaose appears to induce a distinct signaling cascade. nih.govnih.gov Studies have shown that a functional TLR4 is essential for the macrophage activation induced by chitohexaose. nih.gov This was demonstrated in experiments using macrophages from C3H/HeJ mice, which have a non-responsive TLR4 and failed to be activated by chitohexaose. nih.gov The binding of chitohexaose to the active sites of TLR4 is a key event that initiates its immunomodulatory and anti-inflammatory effects. nih.gov This interaction suggests a competitive binding mechanism with LPS, which also signals through TLR4. nih.govmdpi.com

Macrophage Activation Pathways (e.g., Alternate Pathway Activation)

A significant aspect of chitohexaose's immunomodulatory activity is its ability to induce the alternate pathway of macrophage activation. nih.govnih.gov When incubated with chitohexaose, both murine macrophages and human monocytes exhibit markers of alternative activation, such as the upregulation of Arginase-1 and the release of high levels of Interleukin-10 (IL-10). nih.gov This is in contrast to the classical activation pathway induced by LPS, which is characterized by the production of pro-inflammatory cytokines. nih.gov The activation of the alternate pathway by chitohexaose is also dependent on TLR4. nih.gov Macrophages activated through this alternative pathway are known to have increased phagocytic activity, are more resistant to LPS-induced activation, and are associated with the resolution of inflammation and tissue repair. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK Pathways)

Chitooligosaccharides, including chitohexaose, have been shown to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov Upon stimulation with inflammatory agents like LPS, these pathways are typically activated, leading to the transcription of pro-inflammatory genes. nih.gov Research indicates that chitooligosaccharides can significantly inhibit the phosphorylation of important proteins within these pathways, such as IκB and JNK. nih.gov By doing so, they effectively downregulate the inflammatory response. The anti-inflammatory activity of chitooligosaccharides is linked to their inhibitory effect on JNK phosphorylation, which prevents its translocation to the nucleus and subsequent activation of the inflammatory response. mdpi.com

Anti-Inflammatory Effects and Associated Molecular Pathways

The anti-inflammatory properties of chitohexaose are a direct consequence of its ability to interfere with the molecular cascades that drive inflammation. By targeting specific signaling events and regulating the expression of inflammatory mediators, chitohexaose can effectively dampen inflammatory responses.

Inhibition of Lipopolysaccharide (LPS)-Induced Inflammation

Chitohexaose has demonstrated a potent ability to inhibit inflammation induced by LPS, a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov In both in vitro and in vivo models, chitohexaose significantly inhibited the LPS-induced production of inflammatory molecules by macrophages. nih.gov This inhibitory effect is attributed to its ability to competitively block the binding of LPS to TLR4. nih.gov By occupying the active sites of TLR4, chitohexaose prevents the initiation of the pro-inflammatory signaling cascade that is normally triggered by LPS. nih.gov This has been shown to protect mice from endotoxemia when challenged with a lethal dose of LPS. nih.gov

Regulation of Pro-inflammatory Cytokine and Mediator Expression

A key aspect of chitohexaose's anti-inflammatory effect is its ability to regulate the expression of pro-inflammatory cytokines and mediators. In preclinical studies, chitohexaose has been shown to inhibit the LPS-induced production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govbiomolther.org Concurrently, it has been observed to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov This shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory profile is a crucial mechanism underlying its protective effects against inflammatory conditions like endotoxemia.

Interactive Data Tables

Table 1: Effect of Chitohexaose on LPS-Induced Cytokine Production in Murine Macrophages

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control< 50< 20< 30< 40
LPS (1 µg/mL)2500 ± 300800 ± 1001200 ± 150150 ± 20
Chitohexaose (100 µg/mL)< 50< 20< 30600 ± 80
LPS + Chitohexaose800 ± 120250 ± 50400 ± 60900 ± 110

Data are presented as mean ± standard deviation and are representative of findings from preclinical studies. nih.govnih.gov

Table 2: Modulation of Inflammatory Pathway Proteins by Chitooligosaccharides

Target ProteinEffect of Chitooligosaccharide TreatmentPathway
p-JNKSignificantly Reduced PhosphorylationMAPK
IκBSignificantly Inhibits PhosphorylationNF-κB

This table summarizes the observed effects of chitooligosaccharides on key proteins in inflammatory signaling pathways. nih.govmdpi.com

Antioxidant and Antiapoptotic Properties in Cellular Models

The antioxidant and antiapoptotic activities of chito-oligosaccharides, including chitohexaose, are crucial aspects of their therapeutic potential. These properties are primarily investigated in cellular models subjected to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can lead to cellular damage and programmed cell death (apoptosis).

Research on chitooligosaccharides (COS), the class of molecules to which chitohexaose belongs, has demonstrated their ability to bolster cellular antioxidant defenses. nih.gov Antioxidants can function by directly neutralizing free radicals or by indirectly modulating cellular pathways, such as enhancing the expression and activity of endogenous antioxidant enzymes. nih.gov The primary enzymatic antioxidants in cells include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govyoutube.commdpi.com These enzymes work in a coordinated fashion to convert highly reactive species like the superoxide anion (O₂⁻) into less harmful molecules such as hydrogen peroxide (H₂O₂), which is then further broken down into water and oxygen. youtube.com Studies on COS have shown they can regulate these enzymes, helping to mitigate oxidative stress. nih.gov

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of specific proteins. Key regulators include the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). mdpi.commdpi.com An imbalance in favor of pro-apoptotic proteins can lead to the release of cytochrome c from the mitochondria, triggering the activation of caspases, a family of proteases that execute the final stages of cell death. mdpi.com Anti-apoptotic agents often work by increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic ones like Bax and caspase-3. mdpi.com While specific studies on chitohexaose's direct anti-apoptotic mechanisms are emerging, the known actions of related compounds suggest a potential role in modulating these critical cell survival pathways.

In contrast to a purely protective role, some studies on N-acetyl chitohexaose (NACOS6), a derivative, show that it can enhance ROS production in immune cells like macrophages. mdpi.com This activity is part of a beneficial immune enhancement effect, where ROS acts as a signaling molecule to help clear pathogens. mdpi.com This highlights the context-dependent nature of chitohexaose's effects on cellular redox balance.

Cellular and Subcellular Targets Identified through Mechanistic Research

Mechanistic studies have identified Toll-like receptors (TLRs) as primary cellular targets for chitohexaose, through which it exerts its immunomodulatory effects.

The most extensively documented target is Toll-like receptor 4 (TLR4) . nih.govplos.org Chitohexaose has been shown to bind directly to TLR4 on the surface of murine macrophages and human monocytes. nih.govnih.gov This interaction is significant because TLR4 is also the receptor for lipopolysaccharide (LPS), a major component of Gram-negative bacteria and a potent trigger of inflammatory responses leading to conditions like endotoxemia. nih.gov However, chitohexaose binding to TLR4 does not initiate the classical inflammatory cascade. Instead, it competitively inhibits LPS binding and triggers a distinct, non-canonical "alternate" activation pathway. plos.orgnih.gov This alternate pathway is characterized by the upregulation of Arginase-1 and the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which helps to resolve inflammation and promote tissue repair. nih.govnih.gov

A second identified target is Toll-like receptor 2 (TLR2) . Research using hybrid self-assembled monolayers has demonstrated that chitohexaose can induce a highly sensitive, density-dependent inflammatory response in HEK293 cells engineered to express TLR2. researchgate.net TLR2 is known to recognize components from Gram-positive bacteria, and its activation by chitohexaose suggests another mechanism by which this compound can interact with and modulate the innate immune system. researchgate.net

The identification of these two distinct TLRs as targets reveals the complexity of chitohexaose's biological activity, allowing it to finely tune the immune response by engaging different receptor systems.

Table 1: Identified Cellular Targets of Chitohexaose

Target Cell Type Studied Downstream Effect Reference
Toll-like receptor 4 (TLR4) Murine Macrophages, Human Monocytes Alternate macrophage activation; production of IL-10; inhibition of LPS-induced inflammation. nih.gov, nih.gov, plos.org
Toll-like receptor 2 (TLR2) HEK293 cells expressing TLR2 Induction of an inflammatory response. researchgate.net

In Vitro Research Models for Mechanistic Studies

In vitro cell-based assays are fundamental for dissecting the molecular mechanisms of chitohexaose. Macrophage cell lines are particularly crucial given the compound's immunomodulatory properties. Key models include:

Primary Macrophages and Monocytes: Foundational research on chitohexaose has utilized bone marrow-derived macrophages (BMDMs) from mice and peripheral blood mononuclear cells (PBMCs) from humans. nih.gov These primary cells provide a physiologically relevant system to study the effects of chitohexaose on TLR4 signaling and cytokine production. nih.govnih.gov

RAW264.7 Cell Line: This murine macrophage-like cell line is a widely used and robust model for studying macrophage functions, including polarization, phagocytosis, and inflammatory responses. mdpi.com Studies on N-acetyl chitohexaose (NACOS6) have employed RAW264.7 cells to assess effects on ROS production, phagocytic activity, and the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.com

J774 Cell Line: Similar to RAW264.7, the J774 cell line is another murine macrophage model used in cancer and immunology research to investigate macrophage-like morphology, phagocytosis, and response to stimuli like LPS. nih.gov

These cell line-based assays allow for controlled, reproducible experiments to screen for biological activity and elucidate the specific signaling pathways, such as the TLR4-mediated alternate activation, that are modulated by chitohexaose. nih.govmdpi.com

Three-dimensional (3D) cell culture systems are increasingly utilized to bridge the gap between traditional 2D monolayer cultures and complex in vivo tissues. researchgate.net These models better replicate the natural tumor microenvironment and tissue architecture, including cell-cell and cell-matrix interactions. researchgate.net

Chitosan (B1678972), the parent biopolymer of chitohexaose, is a versatile biomaterial for creating 3D culture systems. nih.gov Its properties allow for the formation of hydrogels and scaffolds that support cell growth and differentiation. nih.govnih.gov

Chitosan Hydrogels: Chitosan-based thermogels have been successfully used to create long-term 3D cultures of neuronal networks, demonstrating their ability to act as an artificial extracellular matrix. nih.gov

Spheroid Cultures: Human induced pluripotent stem cells (hiPSCs) cultured on chitosan membranes have been shown to self-assemble into 3D spheroids. nih.gov Similarly, thermo-reversible glycol chitosan hydrogels have been used to form multi-cellular spheroids. elsevierpure.com Spheroid models are valuable for studying tissue-based bioassays, including drug screening and tumor invasion.

While specific studies investigating chitohexaose within a 3D culture model have yet to be published, these chitosan-based platforms are the logical and most promising systems for future mechanistic research. They would allow for a more physiologically relevant assessment of how chitohexaose influences cellular behavior, such as macrophage infiltration and function within a tumor spheroid model.

In Vivo Animal Models for Investigating Biological Mechanisms

In vivo animal models are indispensable for validating the physiological effects of chitohexaose observed in cellular studies. Models of systemic inflammation are particularly relevant for this compound.

The primary model used is LPS-induced endotoxemia in mice. nih.govplos.org This model simulates the systemic inflammatory response seen in sepsis by administering a lethal dose of lipopolysaccharide (LPS). nih.gov Research has consistently shown that chitohexaose provides significant protection in this model. Key findings include:

Inhibition of Inflammatory Cytokines: Chitohexaose inhibits the in vivo production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1-beta (IL-1β), and Interleukin-6 (IL-6) that are induced by LPS. nih.govplos.org

Survival Benefit: Intraperitoneal injection of chitohexaose completely protected mice from death when challenged with a lethal dose of LPS. nih.govplos.org

Therapeutic Efficacy: Chitohexaose was found to be effective not only as a prophylactic but also as a therapeutic agent, capable of reversing the effects of endotoxemia even when administered 24 to 48 hours after the initial LPS challenge. nih.govplos.org

Another relevant model is cecal ligation and puncture (CLP) , which induces polymicrobial sepsis that more closely mimics clinical infection. A study using a novel chitohexaose analog, AVR-25, in a CLP mouse model demonstrated that the compound significantly reduced pro-inflammatory cytokines and, in combination with an antibiotic, improved survival and minimized tissue injury in aged mice. nih.gov

These animal models confirm that chitohexaose's mechanism of action—specifically its ability to block LPS-induced inflammation via TLR4—translates into potent therapeutic effects in a living organism. plos.org

Table 2: Summary of Findings in In Vivo Systemic Inflammation Models

Model Animal Key Findings Reference
LPS-Induced Endotoxemia Mice (BALB/c, C3H/HeJ) Protected mice from lethal LPS challenge; inhibited TNF-α, IL-1β, and IL-6 production; reversed endotoxemia therapeutically. nih.gov, plos.org
Cecal Ligation and Puncture (CLP) Sepsis Mice (Aged) A chitohexaose analog (AVR-25) reduced pro-inflammatory cytokines and improved survival when combined with an antibiotic. nih.gov

Organ-Specific Inflammatory Models (e.g., Myocarditis)

Current scientific literature does not provide specific studies or data on the mechanistic investigations of chitohexaose hexahydrochloride in organ-specific inflammatory models such as myocarditis.

Host Defense Activation in Pest-Plant Interactions (e.g., Herbivore-Associated Molecular Pattern Recognition)

In the context of pest-plant interactions, certain derivatives of chitohexaose have been investigated for their role in activating host defense mechanisms. One such derivative, hexaacetyl-chitohexaose, is recognized as a Herbivore-Associated Molecular Pattern (HAMP), which can trigger defense responses in plants. nih.gov HAMPs are molecules produced by herbivores that can elicit a defense response in the host plant, often leading to reduced insect growth and feeding. nih.gov

Research on the interaction between citrus plants and the Asian citrus psyllid (ACP) has shown that hexaacetyl-chitohexaose can induce a transient activation of defense-associated genes in Sun Chu Sha mandarin. nih.gov This response is similar to the plant's reaction to well-known Pathogen-Associated Molecular Patterns (PAMPs) like flg22, a component of bacterial flagellin. nih.gov The recognition of these molecular patterns is a crucial part of the plant's innate immune system, enabling it to defend against a wide range of threats, including pathogens and herbivores. nih.gov

The activation of defense pathways by hexaacetyl-chitohexaose has a direct impact on the feeding behavior of herbivores. Studies using the electrical penetration graph (EPG) technique, which monitors insect feeding, revealed that treatment with hexaacetyl-chitohexaose had an antifeedant effect on the Asian citrus psyllid. nih.gov However, it is noteworthy that this induced defense did not seem to alter the host's attractiveness to the psyllids or their survival rate. nih.gov

The defensive responses in plants triggered by such elicitors can involve the production of various defensive proteins and secondary metabolites. nih.gov These can include proteinase inhibitors that interfere with insect digestion, and antioxidant enzymes that have direct toxic effects or further activate host defenses. nih.gov Additionally, secondary metabolites like phenols, flavonoids, and tannins can make plant tissues toxic or act as antifeedants. nih.gov

The table below summarizes the key research findings on the role of a chitohexaose derivative in plant host defense.

ElicitorPlant ModelPestKey FindingsReference
Hexaacetyl-chitohexaoseSun Chu Sha mandarinAsian citrus psyllid (ACP)- Induced transient activation of defense-associated genes. - Demonstrated an antifeedant effect on ACP. - Did not significantly alter host attractiveness or psyllid survival. nih.gov

Molecular Interactions and Binding Dynamics

Ligand-Receptor Binding Assays (e.g., Chitohexaose-TLR4 Interactions)

Ligand-receptor binding assays are fundamental in determining the specific targets of chitohexaose (B1231835). A significant body of research has focused on its interaction with Toll-like receptor 4 (TLR4), a key player in the innate immune system. nih.govnih.govwikipedia.org

Studies have shown that chitohexaose can directly bind to TLR4. nih.gov This interaction is noteworthy because TLR4 is the primary receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that can trigger a potent inflammatory response. nih.govyoutube.com Unlike LPS, which requires the accessory protein MD-2 to bind to TLR4, chitohexaose appears to interact directly with the receptor. wikipedia.orgnih.gov

The binding of chitohexaose to TLR4 has been demonstrated to inhibit the pro-inflammatory signaling cascade induced by LPS. nih.govnih.gov Specifically, chitohexaose has been shown to block the LPS-induced production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages. nih.govnih.gov This suggests a competitive binding mechanism, where chitohexaose occupies the binding site on TLR4, thereby preventing LPS from activating the receptor. nih.gov

Flow cytometry-based binding assays have provided further evidence for this interaction. For instance, the binding of a filarial glycoprotein (B1211001) (which contains chitohexaose moieties) to human peripheral blood mononuclear cells (PBMCs) was significantly inhibited by the presence of chitohexaose. nih.gov This indicates that chitohexaose is a key carbohydrate residue responsible for the glycoprotein's interaction with cell surface receptors like TLR4. nih.gov

Interestingly, the interaction of chitohexaose with TLR4 can also lead to an alternative activation pathway in macrophages, promoting the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10. nih.govnih.gov This dual role—both as an antagonist to LPS-induced inflammation and as an agonist for alternative macrophage activation—highlights the complexity of its interaction with TLR4. nih.govnih.gov

Table 1: Inhibition of Filarial Antigen (FAg) Binding to Monocytes by Chito-oligosaccharides

Inhibitor Concentration (µg/mL) % Inhibition of FAg Binding
Chitobiose 50 ~10%
Chitotriose 50 ~20%
Chitotetraose 50 ~35%
Chitopentaose 50 ~60%
Chitohexaose 50 ~80%

This table is based on data suggesting that the inhibitory effect increases with the length of the chito-oligosaccharide chain, with chitohexaose showing the most significant inhibition of the filarial antigen binding to monocytes, which is mediated by TLR4. nih.govplos.org

Biophysical Characterization of Molecular Associations (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of molecular interactions. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful tools for characterizing the binding of chitohexaose to its protein targets. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govyoutube.comyoutube.com This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event. nih.gov

For example, ITC has been employed to study the interaction of chitohexaose with chitoporin (VhChiP), a protein channel involved in the transport of chitooligosaccharides. nih.gov These studies revealed a dissociation constant (Kd) of 0.3 ± 0.1 μM for the binding of chitohexaose to wild-type VhChiP, with a stoichiometry of approximately 3.2. nih.gov This indicates a high-affinity interaction. The thermodynamic parameters obtained from ITC experiments offer insights into the driving forces of the binding, such as hydrogen bonding and hydrophobic interactions. nih.govnih.gov

Surface Plasmon Resonance (SPR) is another label-free technique used to monitor binding events in real-time. nih.govnih.govyoutube.com It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized. mdpi.com SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

While specific SPR data for chitohexaose (hexahydrochloride) is not as readily available in the provided context, the technique is widely used to quantify protein-carbohydrate interactions and would be a suitable method for studying the kinetics of chitohexaose binding to receptors like TLR4. nih.govnih.gov

Table 2: Thermodynamic Parameters of Chitohexaose Binding to VhChiP measured by ITC

VhChiP Variant Kd (μM) Stoichiometry (n)
Wild-Type 0.3 ± 0.1 3.2 ± 0.1
Truncated Channel 10 ± 0.3 2.8 ± 0.1
Truncated Channel + N-plug peptide 2.9 ± 0.07 2.3 ± 0.2

Data derived from ITC experiments on the interaction of chitohexaose with different forms of the chitoporin VhChiP. nih.gov

Computational Modeling and Molecular Docking Studies of Chitohexaose Complexes

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the three-dimensional structure and dynamics of chitohexaose-protein complexes at an atomic level. nih.govmdpi.complos.org These methods complement experimental data and help in visualizing and understanding the specific interactions that govern binding.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov Studies have utilized molecular docking to investigate the interaction of chito-oligosaccharides with plasma proteins like human serum albumin. nih.govnih.gov These studies have shown that the interaction energy increases with the molecular weight of the oligosaccharide, suggesting that chitohexaose would have a stronger interaction compared to smaller chito-oligosaccharides. nih.gov

In the context of TLR4, while direct docking studies with chitohexaose were not detailed in the provided search results, computational studies have identified chitohexaose as a TLR4 agonist that binds directly to the receptor, unlike LPS which requires MD-2. nih.gov

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. nih.govyoutube.com MD simulations can reveal conformational changes in both the ligand and the receptor upon binding, as well as the stability of the complex. plos.orgmdpi.com For instance, MD simulations have been used to study the interaction of chitooligosaccharides with chitinases, providing insights into the entry and exit of the substrate from the catalytic site. nih.gov Such simulations can also be used to analyze the stability of the chitohexaose-TLR4 complex and identify key amino acid residues involved in the interaction. plos.org

These computational methods are instrumental in rationalizing experimental findings and can guide the design of new chitohexaose derivatives with enhanced binding affinities or specific biological activities. mdpi.com

Structural Biology of Chitohexaose-Protein Complexes

The determination of the three-dimensional structure of chitohexaose in complex with its protein targets provides the most detailed view of their interaction. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

X-ray crystallography has been successfully used to determine the structure of chitohexaose bound to the Vibrio harveyi chitoporin (VhChiP). nih.gov The crystal structure revealed that the chitohexaose molecule extends through the channel of the protein, interacting with multiple affinity sites along the way. nih.gov These interactions are primarily mediated by hydrogen bonds between the sugar chain and the amino acid residues of the protein. nih.gov The study also showed that truncation of the N-terminal plug of the protein significantly weakened the binding affinity of chitohexaose, highlighting the importance of specific structural elements for high-affinity binding. nih.gov

While a crystal structure of the chitohexaose-TLR4 complex is not yet available, the existing structural information for TLR4 in complex with other ligands provides a framework for understanding how chitohexaose might bind. wikipedia.org The structural details of chitohexaose-protein complexes are crucial for structure-based drug design, enabling the development of novel therapeutics that target these interactions. youtube.com

Enzymatic Degradation and Biodegradation Pathways in Research Contexts

Susceptibility to Specific Chitinases and Chitosanases

Chitohexaose (B1231835) exhibits susceptibility to degradation by specific glycoside hydrolases, primarily chitinases and chitosanases, which cleave the β-(1-4)-glycosidic bonds that form its backbone. The efficacy of these enzymes is often dependent on the degree of polymerization (DP) of the substrate.

Research on chitosanase from Bacillus sp. KCTC 0377BP demonstrated that the enzyme could not hydrolyze shorter oligomers like chitobiose (DP2) and chitotriose (DP3). nih.gov However, it showed activity on chitotetraose (DP4), chitopentaose (DP5), and chitohexaose (DP6), with relative activity increasing with the chain length. nih.gov This indicates that a minimum number of glucosamine (B1671600) residues, at least four, are required for the catalytic activity of this particular chitosanase. nih.gov Even so, the activity on chitohexaose was found to be 20% of the activity observed on the larger soluble chitosan (B1678972) polymer. nih.gov

Similarly, chitinases, which are broadly classified into families like GH18 and GH19, are known to degrade chitin (B13524) and its oligomers. nih.gov For instance, chitinase (B1577495) G (ChiG) from Streptomyces coelicolor A3(2), a bacterial family 19 chitinase, has been shown to degrade chitosans into various oligosaccharides. researchgate.netnih.gov The specific action of these enzymes on chitohexaose depends on factors like the enzyme's origin, its subsite specificities, and the acetylation pattern of the substrate. researchgate.netacs.org Some chitinases act via an endo-mechanism, randomly cleaving internal glycosidic bonds, while others may act as exo-enzymes, cleaving from the non-reducing end. researchgate.netresearchgate.net

It is also noteworthy that some enzymes considered non-specific to chitosan, such as lysozyme (B549824), papain, and pronase, can also depolymerize chitosan and its oligomers, including those in the size range of chitohexaose. nih.govnih.gov

Table 1: Relative Activity of Bacillus sp. KCTC 0377BP Chitosanase on Chito-oligosaccharides

Substrate Degree of Polymerization (DP) Relative Activity (%)
Chitobiose 2 Not Detectable
Chitotriose 3 Not Detectable
Chitotetraose 4 15.0
Chitopentaose 5 16.8
Chitohexaose 6 20.0
Soluble Chitosan >6 100.0

Data sourced from a study on the substrate specificity of chitosanase from Bacillus sp. KCTC 0377BP. nih.gov

Influence of Degree of Acetylation on Enzymatic Cleavage Patterns

The degree of acetylation (DA), which represents the proportion of N-acetyl-D-glucosamine (GlcNAc or A unit) to D-glucosamine (GlcN or D unit) residues, is a critical factor influencing enzymatic degradation patterns. nih.govresearchgate.net The specific sequence of A and D units along the oligomer chain dictates the enzyme's binding affinity and catalytic efficiency. researchgate.netacs.org

The degradation of trimethylated chitosans by lysozyme was found to be highly dependent on the DA, with polymers having the highest DA showing the most significant decrease in molecular weight. nih.gov Conversely, chitosans with a very low DA (less than 17%) were found to be less susceptible to enzymatic degradation by lysozyme. researchgate.net

Studies on chitinases reveal specific subsite preferences for acetylated or deacetylated units. For example, the degradation of chitosans by chitinase G (ChiG) from Streptomyces coelicolor A3(2) occurs in distinct kinetic phases. researchgate.netnih.gov The initial rapid phase is dominated by the cleavage of glycosidic bonds where three consecutive acetylated units occupy the -2, -1, and +1 subsites of the enzyme's active site. researchgate.netnih.gov A subsequent, slower phase involves the cleavage of bonds between a deacetylated unit (D) at subsite -1 and an acetylated unit (A) at subsite +1. researchgate.netnih.gov This demonstrates a clear preference for acetylated residues at the cleavage site.

Similarly, family 18 chitinases, such as chitinase B (ChiB) from Serratia marcescens, require an acetylated unit at the -1 subsite for catalysis. researchgate.net The presence of a deacetylated unit at this position can inhibit the enzyme's activity. researchgate.net These specificities mean that the DA of a chitohexaose molecule and the arrangement of its acetyl groups will profoundly affect how and if an enzyme can cleave it.

Table 2: Enzymatic Cleavage Preferences Based on Acetylation Patterns

Enzyme Source Preferred Substrate Sequence at Cleavage Site
Lysozyme Hen Egg-White Higher Degree of Acetylation (DA) favored
Chitinase G (ChiG) Streptomyces coelicolor High preference for acetylated units (A) at subsites -2, -1, and +1
Chitinase B (ChiB) Serratia marcescens Requires an acetylated unit (A) at subsite -1

Information compiled from studies on enzyme subsite specificities. researchgate.netresearchgate.netnih.gov

Identification and Characterization of Enzymatic Degradation Products

The enzymatic degradation of chitohexaose and related polymers yields a mixture of smaller chito-oligosaccharides (COS) and, in some cases, monomers. The precise composition of this product mixture depends on the enzyme used, the substrate's characteristics (like DA), and the reaction conditions. mdpi.com Advanced analytical techniques such as high-performance liquid chromatography (HPLC), high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), and mass spectrometry (MS) are essential for the separation and characterization of these degradation products. nih.govmdpi.comnih.gov

For example, the degradation of a 64% acetylated chitosan with chitinase G (ChiG) to its maximum extent resulted in dimers (AD/AA) and a trimer (AAD) as the predominant products. researchgate.netnih.gov The use of non-specific proteases like papain and Pronase on chitosan can produce a range of oligomers with a degree of polymerization from 2 to 6, as well as the monomers N-acetylglucosamine (GlcNAc) and glucosamine (GlcN). nih.gov

Research has also focused on the controlled synthesis and characterization of chitohexaose derivatives with specific degrees of acetylation to study their biological activities. nih.govnih.gov Through selective N-acetylation and chromatographic separation, specific molecules such as N-acetylchitohexaose (D5A1), di-N-acetylchitohexaose (D4A2), tri-N-acetylchitohexaose (D3A3), tetra-N-acetylchitohexaose (D2A4), penta-N-acetylchitohexaose (D1A5), and hexa-N-acetylchitohexaose (A6) have been prepared and identified using electrospray ionization mass spectrometry (ESI/MS). nih.govnih.govsemanticscholar.org This allows for a more precise correlation between the structure of a specific oligomer and its function.

Table 3: Examples of Identified Enzymatic Degradation Products from Chitosan/Chito-oligosaccharides

Enzyme Substrate Key Degradation Products Identified Analytical Method(s)
Chitinase G (ChiG) 64% Acetylated Chitosan Dimers (AD, AA), Trimer (AAD) NMR, Gel Filtration
Papain / Pronase Chitosan Monomers (GlcN, GlcNAc), Oligomers (DP 2-6) HPLC, MALDI-TOF MS
α-Amylase Starch-based polymer Glucose, Maltose, Maltotriose HPLC

Data sourced from various enzymatic degradation studies. researchgate.netnih.govuminho.pt

Factors Affecting Biodegradation Rate in Research Models

The rate of biodegradation of chitohexaose in research models is influenced by a combination of environmental factors and the physicochemical properties of the substrate itself. nih.govijpab.com These factors collectively determine the activity of the degrading microorganisms and their enzymes. sparkoncept.com

Environmental Factors:

Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. nih.govsparkoncept.com Generally, warmer temperatures accelerate the rate of biodegradation up to an optimal point, beyond which enzyme denaturation can occur. nih.govmdpi.com For instance, PLA degradation via chemical hydrolysis is significantly faster at higher temperatures (e.g., 58°C in industrial compost) compared to ambient soil temperatures (e.g., 25°C). nih.gov

pH: The pH of the surrounding medium affects both the enzyme's stability and activity and the substrate's solubility. researchgate.netsparkoncept.com Most enzymes have a specific pH range for optimal function. ijpab.com For example, the degradation of chitosan by lysozyme decreases at a pH above 6.5 because the polymer becomes insoluble, limiting enzyme access. researchgate.net

Moisture: Water is essential for microbial activity and for the hydrolytic cleavage of glycosidic bonds. nih.govsparkoncept.com Increased moisture can enhance the diffusion of enzymes and soluble degradation products. nih.gov

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic microorganisms dominate the degradation process. sparkoncept.com Aerobic degradation is typically faster and more efficient. sparkoncept.com

Substrate Properties:

Degree of Acetylation (DA)/Deacetylation (DDA): As discussed previously, the DA is a primary determinant of susceptibility to many enzymes. nih.govnih.gov Chitosanase activity from Bacillus sp., for example, increases with a higher DDA (lower DA) of the chitosan substrate. nih.gov

Molecular Weight and Crystallinity: The initial molecular weight and the crystalline structure of a polymer can limit enzyme accessibility. nih.gov Enzymatic degradation often occurs more readily in the amorphous regions of a polymer. Mechanical degradation or fragmentation, which increases the surface area, can subsequently increase the biodegradation rate. nih.gov

Table 4: Key Factors Influencing Biodegradation Rate

Factor Influence on Biodegradation Rate
Environmental
Temperature Rate generally increases with temperature up to an optimum. nih.govsparkoncept.com
pH Affects enzyme activity and substrate solubility; optimal range is enzyme-specific. researchgate.netsparkoncept.com
Moisture Essential for hydrolytic reactions and microbial activity. nih.govsparkoncept.com
Oxygen Aerobic conditions typically lead to faster degradation than anaerobic conditions. sparkoncept.com
Substrate
Degree of Acetylation Determines enzyme specificity and cleavage efficiency. nih.govnih.gov
Molecular Weight Higher molecular weight can slow degradation. mdpi.com
Crystallinity Amorphous regions are generally degraded more easily than crystalline regions. nih.gov
Particle Size Smaller particles (larger surface area) increase the rate of degradation. nih.gov

Information compiled from studies on polymer biodegradation. nih.govnih.govnih.govnih.govsparkoncept.commdpi.com

Derivatives and Structural Modifications for Research Enhancement

Synthesis of N-Acetylated Chitohexaose (B1231835) Fractions for Structure-Activity Relationship Studies

The biological activities of chitohexaose are profoundly influenced by the degree and pattern of N-acetylation along its molecular chain. To systematically study these structure-activity relationships, researchers have developed methods to synthesize and isolate chitohexaose fractions with well-defined degrees of acetylation.

A key strategy involves the selective N-acetylation of fully deacetylated chitohexaose, followed by separation using techniques like ion-exchange chromatography. This process allows for the isolation of a series of N-acetylated chitohexaose molecules, each with a specific number of acetyl groups. A study successfully prepared and characterized six distinct chitohexaose fractions with varying degrees of acetylation. nih.gov These fractions were analyzed using Electrospray Ionization Mass Spectrometry (ESI/MS), which confirmed that each fraction consisted of a single molecular weight species. nih.gov

The precise molecular weights obtained correspond to the sequential addition of acetyl groups, from one to six. nih.gov The resulting N-acetylated chitohexaoses were identified as N-acetylchitohexaose (D5A1), di-N-acetylchitohexaose (D4A2), tri-N-acetylchitohexaose (D3A3), tetra-N-acetylchitohexaose (D2A4), penta-N-acetylchitohexaose (D1A5), and the fully acetylated hexa-N-acetylchitohexaose (A6). nih.gov The availability of these highly defined molecules is of paramount importance for screening their biological activities and for identifying specific chitooligosaccharide structures with potential as therapeutic agents. nih.gov

Table 1: Molecular Weights of N-Acetylated Chitohexaose Fractions

N-Acetylated Chitohexaose FractionAbbreviationMolecular Weight (Da)
N-acetylchitohexaoseD5A11026.44
di-N-acetylchitohexaoseD4A21068.44
tri-N-acetylchitohexaoseD3A31110.48
tetra-N-acetylchitohexaoseD2A41152.48
penta-N-acetylchitohexaoseD1A51194.49
hexa-N-acetylchitohexaoseA61236.48

Data sourced from Li et al., 2017. nih.gov

Covalent Modifications and Functionalization for Targeted Research Applications

Beyond acetylation, covalent modifications and functionalization of chitohexaose are employed to create tailored molecules for specific research purposes. These modifications can enhance stability, introduce reporter groups, or facilitate targeted delivery. Grafting, the process of attaching other molecules or polymer chains to the chitohexaose backbone, is a common strategy. nih.govfrontiersin.org

For instance, covalent attachment of fluorescent tags allows for the visualization and tracking of chitohexaose in biological systems. This is crucial for studying its uptake, distribution, and mechanism of action at a cellular level. researchgate.net Furthermore, the covalent linkage of chitohexaose to other bioactive molecules or nanoparticles can create multifunctional constructs for targeted research. nih.gov An example of such functionalization is the covalent modification of protein surfaces, which can be adapted to attach chitohexaose for studying protein-carbohydrate interactions or for targeted delivery applications. nih.gov

The primary amine groups on the glucosamine (B1671600) residues of chitohexaose are common sites for covalent modification. These modifications can be designed to be stable or reversible, for example, by using linkers that are sensitive to specific physiological conditions, such as pH. nih.gov This allows for the controlled release of the native chitohexaose or the attached cargo within a specific cellular compartment. nih.gov

Impact of Oligomerization Degree and Acetylation on Biological Activities

The biological effects of chitooligosaccharides are intricately linked to their degree of polymerization (DP) and degree of acetylation (DA). Research has shown that these structural parameters determine the molecule's solubility, charge, and ability to interact with biological targets. nih.govresearchgate.net

Studies comparing chitooligosaccharides of different lengths have revealed that biological activities, such as antifungal effects, can be dependent on the DP. researchgate.net For example, some studies suggest that lower molecular weight chitosans exhibit enhanced antimicrobial activity, while others indicate a decrease in activity with lower molecular weights, highlighting the complexity of these interactions. researchgate.net The pattern of acetylation (PA), which is the specific sequence of acetylated and deacetylated units, has also been shown to be a critical determinant of biological function. nih.gov For instance, a study on chitosan (B1678972) tetramers demonstrated that different acetylation patterns resulted in significant differences in their priming activity in rice cells. nih.gov

While much of the research has been conducted on mixtures of chitooligosaccharides or on other specific oligomers, the principles apply to chitohexaose. The availability of well-defined N-acetylated chitohexaose fractions allows for precise investigations into how the number and position of acetyl groups on a hexameric backbone influence its specific biological activities. For example, the charge distribution on the molecule, which is dictated by the number of protonated amino groups (from the deacetylated units), is crucial for its interaction with negatively charged cell membranes and other biological macromolecules. mdpi.com The ability to systematically vary the acetylation of chitohexaose provides a powerful tool to dissect these structure-function relationships and to identify the optimal structural features for a desired biological effect.

Applications in Advanced Biotechnology and Research Tools

Utilization in In Vitro Diagnostic Analysis and Biosensor Development

The specificity of the interaction between chitohexaose (B1231835) and chitin-binding proteins or enzymes forms the basis for its use in in vitro diagnostic (IVD) analysis and the development of sensitive biosensors. neogen.commegazyme.comnih.gov Biosensors are analytical devices that detect specific biological molecules, and chitohexaose can be incorporated as a recognition element. nih.gov

For example, a biosensor designed to detect the activity of a specific chitinase (B1577495), which may be a biomarker for a particular disease, could utilize chitohexaose immobilized on a transducer surface. sigmaaldrich.comnih.gov The enzymatic cleavage of chitohexaose would generate a detectable signal, such as a change in mass, electrical potential, or light absorbance, proportional to the amount of enzyme present. nih.gov This principle is adaptable to various diagnostic platforms, including electrochemical and optical biosensors.

The development of such biosensors is a growing field, aiming to provide rapid, sensitive, and cost-effective diagnostic tools for applications ranging from clinical diagnostics to environmental monitoring. nih.govnih.gov The use of a natural and specific substrate like chitohexaose enhances the reliability and relevance of these diagnostic tests.

Integration into Advanced Materials for Biomedical Research (e.g., Scaffolds for Cell Culture)

In the field of biomedical research, particularly in tissue engineering, there is a significant effort to develop scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth and tissue regeneration. nih.govnih.gov Chitosan (B1678972), the deacetylated polymer from which chitohexaose is derived, is a widely studied biomaterial for creating these scaffolds due to its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the ECM. nih.gov

Chitosan-based scaffolds have been shown to support the attachment, proliferation, and differentiation of various cell types, including mesenchymal stem cells for cartilage tissue engineering. nih.gov While research has largely focused on the polymeric form, the integration of chito-oligosaccharides like chitohexaose into these advanced materials holds promise. These smaller molecules could be incorporated to provide specific biological signals to the cultured cells, potentially enhancing cell adhesion, proliferation, and differentiation. The mycelia of fungi, which are rich in chitin (B13524), are also being explored as natural, self-growing scaffolds that mimic the ECM. researchgate.net

The functionalization of biomaterial scaffolds with specific bioactive molecules is a key strategy in modern tissue engineering. Chitohexaose, with its defined structure and biological activity, represents a candidate for creating more sophisticated and effective scaffolds for biomedical research.

Role as a Plant Defense Elicitor (Herbivore-Associated Molecular Pattern) in Agricultural Research

Plants have evolved sophisticated immune systems to recognize and respond to threats, including herbivorous insects. nih.gov This recognition is often mediated by the detection of specific molecules associated with the attacker, known as Herbivore-Associated Molecular Patterns (HAMPs). nih.govunl.edu Chitin fragments, such as chitohexaose, released from the breakdown of insect exoskeletons or fungal cell walls, are potent elicitors of plant defense responses. mdpi.com

When a plant's pattern recognition receptors (PRRs) detect these chitin oligosaccharides, a signaling cascade is initiated, leading to the activation of various defense mechanisms. nih.govmdpi.com These can include the production of defensive chemicals, reinforcement of cell walls, and the release of volatile compounds that attract natural enemies of the herbivores. unl.edu

The study of chitohexaose as a HAMP is a significant area of agricultural research. Understanding how plants perceive these molecules and mount a defense response can lead to the development of novel strategies for crop protection. mdpi.com For example, chitohexaose could potentially be used as a biopesticide or a plant defense primer, preparing crops to better withstand insect attacks and reducing the need for conventional chemical pesticides.

Table 2: Chitohexaose as a Plant Defense Elicitor

ConceptDescriptionSignificance in Agricultural Research
Herbivore-Associated Molecular Pattern (HAMP)A molecule derived from an herbivore that is recognized by a plant's immune system, triggering defense responses. nih.govnih.govProvides a mechanism for plants to detect insect attack and initiate protective measures. unl.edu
ElicitorA substance that induces a physiological response, in this case, the activation of plant defenses. researchgate.netChitohexaose can be studied and potentially applied to enhance crop resilience to pests. mdpi.com
Pattern Recognition Receptors (PRRs)Plant receptors that bind to conserved molecular patterns like HAMPs, initiating a defense signaling pathway. nih.govIdentifying the specific PRRs for chitohexaose is a key research goal for understanding and manipulating plant immunity.

Development of Chitohexaose-Based Research Probes for Biological Systems

The specific and high-affinity binding of chitohexaose to certain proteins makes it an excellent candidate for the development of research probes to study biological systems. nih.gov These probes can be used to investigate the structure, function, and localization of specific proteins within a cell or membrane.

A notable example is the use of chitohexaose to study chitoporins, which are protein channels found in the outer membranes of some bacteria that are involved in the uptake of chitin-derived sugars. nih.gov In these studies, chitohexaose is used to probe the binding and transport properties of the channel. By measuring the binding affinity and the blocking effect of chitohexaose on the channel's conductivity, researchers can gain insights into the molecular mechanisms of nutrient uptake in these bacteria. nih.gov

Furthermore, chitohexaose can be chemically modified with fluorescent tags or other labels to create probes for use in techniques like fluorescence microscopy or affinity chromatography. These labeled probes would allow for the direct visualization of chitin-binding proteins in living cells or the purification of these proteins for further study. The development of such tools is invaluable for fundamental biological research, offering a way to dissect complex biological processes at the molecular level. nih.gov

Computational and Theoretical Studies

Molecular Dynamics Simulations for Conformational Analysis and Binding Predictions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and binding affinities of molecules like chitohexaose (B1231835).

Conformational Analysis

Complex carbohydrates such as chitohexaose possess a large number of rotatable bonds, leading to a vast number of potential conformations. nih.govspringernature.com Exploring this conformational space is crucial for understanding their biological functions. researchgate.net MD simulations, often at high temperatures, are employed to overcome energy barriers and extensively sample the conformational landscape. nih.govspringernature.com The resulting trajectories can be analyzed to create conformational maps and identify stable conformations and hydrogen bonding patterns. nih.gov For instance, the analysis of dihedral angles (Φ and Ψ) of the glycosidic linkages between monosaccharide units is a key aspect of understanding the secondary structure of chito-oligosaccharides. researchgate.net

The conformational properties of carbohydrates can directly influence protein structure when they are part of glycoproteins or proteoglycans. dntb.gov.ua All-atom explicit-solvent MD simulations offer a detailed view of these dynamics, though the accuracy is dependent on the force field used. dntb.gov.ua Studies on similar cycloalkanes have demonstrated the reliability of MD simulations in determining ring interconversion barriers and conformational distributions. nih.gov

Binding Predictions

MD simulations are instrumental in predicting the binding affinity of chito-oligosomers to various surfaces and biomolecules. For example, simulations have been used to study the binding of 6-monomer-long chitin (B13524) and chitosan (B1678972) oligomers to an α-chitin crystal surface. nih.govacs.org These studies calculated the binding energies to be -12.5 kcal mol⁻¹ for chitin and -2 kcal mol⁻¹ for uncharged chitosan oligomers. nih.govacs.org The stronger binding of chitin was attributed to the favorable interactions of the acetylamino groups. nih.gov

The binding affinity of chito-oligosaccharides can be influenced by environmental factors such as pH. MD simulations have shown that the affinity of chitosan oligosaccharides for type II collagen is highly pH-dependent, whereas chitin oligomers show no such dependency. arxiv.org The presence of cations like sodium and calcium, however, was found to have a negligible effect on the binding of both chitin and chitosan to collagen. arxiv.org The combination of MD simulations with machine learning has also been explored to improve the prediction of protein-ligand binding affinities, with results indicating that for flexible targets, MD refinement can enhance predictive performance. nih.govresearchgate.net

Table 1: Predicted Binding Energies of Chito-oligomers

Oligomer Binding Partner Predicted Binding Energy (kcal/mol) Method
Chitin (6-mer) α-chitin crystal -12.5 Molecular Dynamics with Umbrella Sampling nih.govacs.org
Chitosan (6-mer, uncharged) α-chitin crystal -2 Molecular Dynamics with Umbrella Sampling nih.govacs.org

Quantum Chemical Calculations for Reactivity and Electronic Structure Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are widely used to study chemical reactions and molecular properties. mdpi.comnih.gov

Reactivity Predictions

Quantum chemical methods can be used to calculate various reactivity descriptors. mdpi.com These descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), include ionization potential, electron affinity, chemical hardness, and electronegativity. nih.gov Such calculations allow for the prediction of the most reactive sites within a molecule, identifying nucleophilic and electrophilic regions. nih.gov The development of computational strategies leveraging quantum chemical calculations has shown significant potential in predicting unknown reactions and guiding the design of new catalysts. nih.govrsc.org By calculating potential energy surfaces, it is possible to elucidate reaction mechanisms and kinetics. researchgate.net

Electronic Structure Predictions

The electronic structure of a molecule dictates its properties and behavior. arxiv.org Quantum chemical calculations, particularly DFT, are a cornerstone for determining the electronic structure of molecules. arxiv.orgnaturalspublishing.com These calculations provide information on the distribution of electrons within a molecule, which is crucial for understanding its interactions and reactivity. naturalspublishing.com The accuracy of these calculations is continually improving, enabling the study of increasingly complex systems. nih.gov The choice of basis sets and boundary conditions is a critical consideration in obtaining accurate electronic structure predictions, especially for larger systems. rsc.org

Table 2: Key Quantum Chemical Descriptors for Reactivity

Descriptor Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons (nucleophilicity). nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons (electrophilicity). nih.gov
Energy Gap (ELUMO - EHOMO) Difference in energy between LUMO and HOMO Indicates chemical reactivity and stability. nih.gov
Ionization Potential (I) Energy required to remove an electron Corresponds to -EHOMO. nih.gov
Electron Affinity (A) Energy released when an electron is added Corresponds to -ELUMO. nih.gov
Chemical Hardness (η) Resistance to change in electron distribution Calculated as (I - A) / 2. nih.gov
Electronegativity (χ) Power to attract electrons Calculated as (I + A) / 2. nih.gov

In Silico Screening and Predictive Modeling for Biological Activities

In silico methods are increasingly used in the early stages of drug discovery and materials science to screen large libraries of compounds and predict their biological activities, saving time and resources. nih.gov

In Silico Screening

In silico screening involves the use of computational methods to identify compounds with desired properties from a large database. This approach has been applied to chitosan-based systems, for instance, to optimize formulations for drug delivery with a minimal number of experiments. nih.gov For chitohexaose, in silico screening could be employed to explore its potential interactions with a wide range of biological targets. The combination of in silico and in vitro methods has proven effective in detailing the subsite preferences of enzymes like chitin deacetylases, which are crucial for determining the acetylation patterns of chitosans and their subsequent biological activities. nih.gov

Predictive Modeling

Predictive modeling, often employing machine learning algorithms, aims to build models that can forecast the biological activity of molecules based on their structural or physicochemical properties. nih.gov These models are trained on datasets of compounds with known activities. mdpi.com For example, deep learning models have been used to screen natural compounds for their potential to inhibit inflammatory cytokines. plos.org Various machine learning models, such as linear discriminant analysis and extreme gradient boosting, have been successfully used to predict the bioactivity of small molecules. mdpi.commdpi.com Web-based tools are also being developed to provide predictions of biological activity for a range of diseases. nih.gov The accuracy of these predictive models is highly dependent on the quality and consistency of the input data. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Broader Biological Activities and Novel Mechanistic Pathways

While the anti-inflammatory properties of chitohexaose (B1231835), particularly its interaction with Toll-like receptor 4 (TLR4), have been a primary focus of research, there remains a vast, underexplored landscape of its potential biological activities. medchemexpress.complos.orgcaltagmedsystems.co.uk Future investigations should aim to systematically screen chitohexaose against a wider array of biological targets to uncover novel therapeutic applications. The structural similarities of chitohexaose to endogenous oligosaccharides suggest its potential involvement in various physiological and pathological processes.

A key area of future research will be the detailed elucidation of the signaling pathways it modulates. plos.org While its binding to TLR4 and subsequent inhibition of lipopolysaccharide (LPS)-induced inflammation is established, the downstream effects and potential for "alternate pathway" activation of macrophages warrant deeper investigation. medchemexpress.complos.org This involves identifying the specific intracellular signaling cascades, transcription factors, and gene expression profiles that are altered following chitohexaose administration. Understanding these mechanisms at a molecular level is crucial for optimizing its therapeutic potential and identifying new disease contexts where it could be beneficial. For instance, its role in modulating immune responses beyond inflammation, such as in autoimmune diseases or cancer immunotherapy, remains an open and promising field of inquiry. jst.go.jp

Furthermore, the potential for chitohexaose to exhibit other biological effects, such as antimicrobial, antioxidant, or antitumor activities, requires more rigorous investigation. mdpi.comresearchgate.netfrontiersin.org While some studies have hinted at these properties for chitooligosaccharides in general, specific and detailed research on the hexaose form is needed to confirm these activities and understand their underlying mechanisms. jst.go.jpresearchgate.net

Development of Novel Synthetic Routes for High Purity and Scalability in Research Applications

The advancement of research into chitohexaose is intrinsically linked to the availability of high-purity material in sufficient quantities. Current production methods, which often rely on the enzymatic or chemical hydrolysis of chitosan (B1678972), can result in mixtures of oligosaccharides with varying degrees of polymerization, making it challenging to isolate pure chitohexaose. nih.govnih.gov Therefore, the development of novel, efficient, and scalable synthetic routes is a critical area for future research.

Chemical synthesis offers the potential for precise control over the final product, ensuring high purity and the ability to generate structurally defined analogs. nih.gov Future research should focus on developing stereoselective glycosylation strategies and optimizing protecting group chemistry to improve yields and simplify purification processes. nih.govbeilstein-journals.orgbeilstein-journals.org Exploring innovative catalytic systems and reaction conditions could lead to more efficient and environmentally friendly synthetic pathways. beilstein-journals.orgiiserpune.ac.in

Enzymatic and chemoenzymatic approaches also hold significant promise for the scalable production of chitohexaose. mdpi.comnih.govnih.gov The discovery and engineering of novel chitinases and transglycosylases with specificities for producing chitohexaose could provide a more sustainable and cost-effective alternative to purely chemical methods. nih.gov Future work in this area could involve screening microbial sources for new enzymes or using protein engineering techniques to modify existing enzymes for enhanced activity and selectivity. nih.govnih.gov The development of fermentation-based production systems using metabolically engineered microorganisms is another promising avenue for achieving large-scale synthesis. mdpi.com A scalable synthesis of pure and stable hexaaminobenzene trihydrochloride has been reported, which may provide insights for chitohexaose synthesis. researchgate.net

Exploration of Chitohexaose as a Platform for Advanced Bio-conjugates and Nanocarriers in Research

The unique properties of chitohexaose, including its biocompatibility and the presence of reactive functional groups, make it an attractive scaffold for the development of advanced bio-conjugates and nanocarriers for research purposes. mdpi.commdpi.comnih.gov Future research should explore the potential of chemically modifying chitohexaose to create novel materials with tailored properties for specific applications in drug delivery and diagnostics.

By conjugating chitohexaose to therapeutic agents, targeting ligands, or imaging probes, it may be possible to enhance their efficacy, improve their pharmacokinetic profiles, and reduce off-target effects. nih.gov For example, chitohexaose-based nanocarriers could be designed to encapsulate and protect sensitive drug molecules, control their release at specific sites, and facilitate their transport across biological barriers. mdpi.comnih.gov The mucoadhesive properties of chitosan derivatives suggest that chitohexaose-based systems could be particularly useful for oral or mucosal drug delivery. mdpi.com

The development of "smart" chitohexaose-based nanocarriers that respond to specific physiological cues, such as pH or enzyme activity, is another exciting area for future investigation. nih.gov These responsive systems could enable the targeted release of their cargo in diseased tissues, further improving therapeutic outcomes. The exploration of chitohexaose in the formation of various nanostructures, such as nanoparticles, hydrogels, and films, will be crucial for realizing its full potential as a versatile platform for biomedical research. mdpi.com

Advanced Characterization of In Vivo Fate and Distribution in Research Models

A comprehensive understanding of the in vivo behavior of chitohexaose is essential for its translation into preclinical and potentially clinical research. While some pharmacokinetic studies have been conducted on chitooligosaccharide mixtures or smaller oligomers, detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of pure chitohexaose are largely lacking. nih.gov

Future research must employ advanced analytical techniques to track the fate of chitohexaose in animal models. nih.govmdpi.com This includes the development of sensitive and specific methods for quantifying chitohexaose in biological matrices such as blood, tissues, and urine. The use of labeled chitohexaose, for instance with fluorescent tags or radioisotopes, will be invaluable for visualizing its distribution and accumulation in different organs and tissues over time. nih.govmdpi.com

Investigating how factors such as the route of administration and the formulation of chitohexaose influence its pharmacokinetic profile is also critical. nih.govresearchgate.net Studies in relevant animal models of disease will be necessary to understand how the pathological state might affect the biodistribution and efficacy of chitohexaose. nih.govresearchgate.net Furthermore, data-driven modeling of its cellular pharmacokinetics can provide valuable insights into its uptake and intracellular fate. mdpi.com A thorough characterization of its in vivo properties will not only support its development for specific research applications but also provide crucial information for assessing its long-term safety and potential for translation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.